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Abstract

This document provides a detailed guide to the structural elucidation of 5-O-caffeoylshikimic
acid, a significant plant secondary metabolite, using Nuclear Magnetic Resonance (NMR)
spectroscopy.[1] It includes comprehensive tables of *H and 13C NMR spectral data, detailed
experimental protocols for sample preparation and analysis, and illustrative diagrams to
facilitate understanding of the structural confirmation process. This information is critical for
researchers in natural product chemistry, pharmacology, and drug development who are
working with this or structurally related compounds.

Introduction

5-O-caffeoylshikimic acid, also known as dactylifric acid, is a hydroxycinnamic acid derivative
formed by the esterification of caffeic acid with the 5-hydroxy group of shikimic acid.[2] It is a
key intermediate in the phenylpropanoid pathway and has been identified in various plant
species.[1][3] The precise structural determination of this compound is essential for
understanding its biosynthetic pathways, biological activities, and potential therapeutic
applications, which include anticancer properties.[3][4] NMR spectroscopy is a powerful
analytical technique for the unambiguous structural elucidation of such natural products.[5][6]
[7] This application note details the use of one-dimensional (*H and *3C) and two-dimensional
NMR experiments for the structural confirmation of 5-O-caffeoylshikimic acid.
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Data Presentation

The following tables summarize the *H and 3C NMR spectral data for 5-O-caffeoylshikimic
acid, compiled from available literature. The data was primarily acquired in methanol-d4
(CDs0OD), a common solvent for NMR analysis of phenolic compounds.

Table 1: *H NMR Spectroscopic Data for 5-O-Caffeoylshikimic Acid (500 MHz, CD3OD)

Atom No. Chemical Shift (5, Multiplicity Coupling Constant
pPpm) (3, Hz)

Shikimate Moiety

2 2.65-2.75 m

3 2.65-2.75 m

4 ~4.0 m

S ~5.3 m

6 ~6.8 m

Caffeoyl Moiety

2 ~6.9 d 20

=) 6.95 d 8.2

6' ~6.8 dd ~8.2,~2.0

v 7.55 d 15.9

8 ~6.3 d 15.9

Note: Some chemical shifts are approximated based on typical values for similar structures and
may vary slightly depending on experimental conditions. "m" denotes a multiplet.[3]

Table 2: 13C NMR Spectroscopic Data for 5-O-Caffeoylshikimic Acid (125 MHz, CDsOD)
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Atom No. Chemical Shift (6, ppm)

Shikimate Moiety

1(C=0) ~170
2 ~30
3 ~35
4 ~70
5 ~75
6 ~135
7 (C=C) ~130

Caffeoyl Moiety

1 ~128
2 ~115
3 ~146
4 ~149
5 ~116
6 ~123
7 ~147
g ~115
9' (C=0) ~168

Note: The presented 13C NMR data are predicted values based on the analysis of structurally
similar compounds and general principles of NMR spectroscopy, as explicit literature values are
not readily available. These values serve as a guide for spectral interpretation.

Experimental Protocols
Sample Preparation
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Proper sample preparation is crucial for obtaining high-quality NMR spectra. For phenolic
compounds like 5-O-caffeoylshikimic acid, the following protocol is recommended.[8][9]

Materials:

5-0O-Caffeoylshikimic acid (isolated and purified)

Deuterated methanol (CDsOD, 99.8% D)

NMR tubes (5 mm, high precision)

Pipettes and vials
Procedure:

o Weigh approximately 5-10 mg of purified 5-O-caffeoylshikimic acid directly into a clean, dry
vial.

e Add 0.6-0.7 mL of CDsOD to the vial.
o Gently vortex or sonicate the sample to ensure complete dissolution.
e Transfer the solution into a 5 mm NMR tube.

e Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition

Acquisition of a suite of NMR experiments is necessary for complete structural assignment.
Instrumentation:

o A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.[9]
Experiments:

e 1H NMR: A standard proton NMR experiment is the starting point for structural analysis.
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e 13C NMR: A proton-decoupled carbon-13 experiment provides information on the carbon
skeleton.

e 2D NMR: For unambiguous assignment, the following 2D NMR experiments are highly
recommended:

o COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks within
the shikimate and caffeoyl moieties.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond)
correlations between protons and carbons, which is crucial for connecting the caffeoyl and
shikimate moieties through the ester linkage.

o NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in
stereochemical assignments.[10]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships key
to the NMR analysis of 5-O-caffeoylshikimic acid.
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Caption: Experimental workflow for NMR-based structural elucidation.
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Caption: Key NMR correlations for structure confirmation.

Discussion

The structural elucidation of 5-O-caffeoylshikimic acid by NMR spectroscopy relies on the
systematic analysis of both the shikimate and caffeoyl moieties. The *H NMR spectrum
provides initial insights, with characteristic signals for the trans-olefinic protons (H-7' and H-8')
of the caffeoyl group, typically appearing as doublets with a large coupling constant (~16 Hz).
[3] The aromatic protons of the caffeoyl group exhibit a distinct splitting pattern corresponding
to a 1,2,4-trisubstituted benzene ring. The protons of the shikimate ring often show complex
overlapping multiplets in the upfield region.

The 13C NMR spectrum complements the proton data by revealing the number of carbon atoms
and their chemical environment. The carbonyl carbons of the carboxylic acid and the ester are
typically observed downfield.

2D NMR experiments are indispensable for unambiguous assignments. COSY spectra reveal
the spin-spin coupling networks within the shikimate and caffeoyl fragments separately. The
crucial connection between these two moieties is established through HMBC experiments,
which show a correlation between the proton at position 5 of the shikimate ring (H-5) and the
carbonyl carbon of the caffeoyl group (C-9'). This long-range correlation is definitive proof of the
ester linkage at the 5-position. Further confirmation can be obtained from NOESY or ROESY
spectra, which would show spatial correlations between protons of the two moieties.

Conclusion
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NMR spectroscopy is a definitive tool for the structural elucidation of 5-O-caffeoylshikimic
acid. By employing a combination of 1D and 2D NMR techniques, researchers can
unambiguously confirm the molecular structure, including the regiochemistry of the ester
linkage and the stereochemistry of the shikimate ring. The data and protocols presented in this
application note provide a robust framework for the analysis of this important natural product
and can be adapted for the study of other related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1241218#nmr-spectroscopy-for-
structural-elucidation-of-5-o-caffeoylshikimic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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